molecular formula C19H15NO3 B8626048 1-(Benzhydryloxy)-2-nitrobenzene CAS No. 67810-89-3

1-(Benzhydryloxy)-2-nitrobenzene

Cat. No.: B8626048
CAS No.: 67810-89-3
M. Wt: 305.3 g/mol
InChI Key: LDLWIOPWYSRPKC-UHFFFAOYSA-N
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Description

1-(Benzhydryloxy)-2-nitrobenzene is a nitroaromatic ether characterized by a benzhydryloxy (diphenylmethoxy) group at the 1-position and a nitro (-NO₂) group at the 2-position of the benzene ring. The benzhydryloxy group is bulky and electron-rich, influencing the compound’s reactivity, stability, and applications in organic synthesis.

Properties

CAS No.

67810-89-3

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

1-benzhydryloxy-2-nitrobenzene

InChI

InChI=1S/C19H15NO3/c21-20(22)17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

LDLWIOPWYSRPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variants in 2-Nitrobenzene Derivatives

The following table compares 1-(Benzhydryloxy)-2-nitrobenzene with structurally related compounds, focusing on substituents, synthesis yields, and applications:

Compound Name Substituent (Position) Key Properties/Applications Synthesis Yield (if reported) Reference ID
This compound Benzhydryloxy (1), -NO₂ (2) Potential intermediate for C–H functionalization; bulky group enhances steric protection Not explicitly reported
1-(3,3-Dichloroallyloxy)-2-nitrobenzene 3,3-Dichloroallyloxy (1), -NO₂ (2) Intermediate in phenanthrene synthesis; exhibits intramolecular C–H···Cl interactions Not reported
1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene Vinyl (1), -NO₂ (2) Low-yield synthesis (31%); used in alkene functionalization studies 31%
1-(Cyclopropylsulfonyl)-2-nitrobenzene Cyclopropylsulfonyl (1), -NO₂ (2) Sulfonyl group enhances electrophilicity; applications in sulfonamide-based drug synthesis Not reported
1-Benzyloxy-4-nitrobenzene Benzyloxy (1), -NO₂ (4) Positional isomer; used to synthesize 4-benzyloxyaniline Not reported
Key Observations:
  • Synthetic Efficiency : Benzhydryl trichloroacetimidate-mediated alkylation (as seen in related compounds) achieves high yields (>90%) , contrasting with the low yield (31%) of 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene, which may suffer from competing dimerization .

Physicochemical Properties

Melting Points and Stability:
  • 1-(Benzhydryloxy)adamantane : Orange solid with high thermal stability due to the adamantane framework .
  • 1-Benzyloxy-4-nitrobenzene : Likely a crystalline solid; positional isomerism (nitro at 4-position vs. 2-position) may reduce steric strain compared to the target compound .
Solubility and Reactivity:
  • The benzhydryloxy group’s lipophilic nature likely enhances solubility in nonpolar solvents, whereas sulfonyl or nitro groups in analogs (e.g., 1-(cyclopropylsulfonyl)-2-nitrobenzene) increase polarity .

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